2,4,6-Trichloroanisole-d5

説明

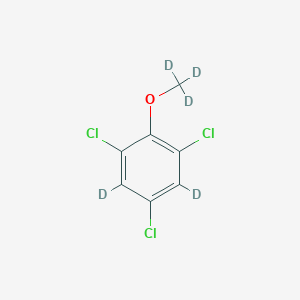

Structure

3D Structure

特性

IUPAC Name |

1,3,5-trichloro-2,4-dideuterio-6-(trideuteriomethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3/i1D3,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVOGSZTONGSQY-RHIBPKLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)OC([2H])([2H])[2H])Cl)[2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583578 | |

| Record name | 1,3,5-Trichloro-2-[(~2~H_3_)methyloxy](~2~H_2_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352439-08-8 | |

| Record name | 1,3,5-Trichloro-2-[(~2~H_3_)methyloxy](~2~H_2_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trichloroanisole-d5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Trichloroanisole-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloroanisole-d5 (TCA-d5) is the deuterated analog of 2,4,6-trichloroanisole (B165457) (TCA), a compound notorious for causing "cork taint" in wine.[1] Due to its chemical similarity to TCA and its distinct mass spectrometric signature, TCA-d5 serves as an invaluable internal standard for the accurate quantification of TCA in various matrices, particularly in the food and beverage industry.[2][3] This guide provides a comprehensive overview of the physicochemical properties, analytical applications, and experimental protocols involving 2,4,6-Trichloroanisole-d5.

Physicochemical and Spectrometric Data

A summary of the key quantitative data for 2,4,6-Trichloroanisole-d5 is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Chemical Identifiers | ||

| CAS Number | 352439-08-8 | |

| Molecular Formula | C₇D₅Cl₃O | [4] |

| Linear Formula | Cl₃C₆D₂OCD₃ | [3] |

| IUPAC Name | 1,3,5-trichloro-2-(trideuteriomethoxy)benzene-4,6-d₂ | N/A |

| Synonyms | 2,4,6-Trichloro-1-methoxybenzene-d5 | [4] |

| Physical Properties | ||

| Molecular Weight | 216.51 g/mol | [4] |

| Appearance | Off-White Solid / Colorless Liquid | [5][6] |

| Melting Point | 60-62 °C | [7] |

| Boiling Point | 132 °C at 28 mmHg | [7] |

| Solubility | Soluble in organic solvents, low solubility in water. | [5] |

| Analytical Data | ||

| Isotopic Purity | ≥98 atom % D | |

| Mass Shift (M+) | +5 | [3] |

| Safety Information | ||

| Signal Word | Warning | |

| Hazard Statements | H302, H319, H413 |

Synthesis and Formation Pathway

2,4,6-Trichloroanisole-d5 is synthesized through the deuteration of 2,4,6-trichloroanisole. The formation of its non-deuterated counterpart, TCA, is often a result of microbial O-methylation of 2,4,6-trichlorophenol.[8][9] This process is a significant concern in the wine industry, as chlorophenols can be present in cork and other winery materials.

Analytical Application: Quantification of TCA in Wine

The primary application of 2,4,6-Trichloroanisole-d5 is as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of TCA.[2] Its use allows for the correction of variations during sample preparation and analysis, leading to highly accurate and precise results.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of TCA in wine using 2,4,6-Trichloroanisole-d5 as an internal standard.

Detailed Experimental Protocol: TCA Quantification in Wine by HS-SPME-GC-MS

This protocol is a composite based on established methods for the analysis of TCA in wine.[8][10][11]

Materials and Reagents

-

Ethanol (B145695) : Absolute[12][13]

-

White Wine : Confirmed to be free of TCA[8]

-

SPME Fiber : e.g., 100 µm polydimethylsiloxane (B3030410) (PDMS)[8]

-

Headspace Vials : 20 mL with PTFE septa[8]

Preparation of Standard Solutions

-

Internal Standard Stock Solution (e.g., 500 mg/L) : Accurately weigh and dissolve an appropriate amount of TCA-d5 in absolute ethanol.[12][13]

-

Internal Standard Spiking Solution (e.g., 20 ng/L) : Perform serial dilutions of the stock solution with TCA-free white wine or a model wine solution (12% ethanol in water).[8][10]

-

TCA Stock Solution (e.g., 40 mg/L) : Accurately weigh and dissolve an appropriate amount of TCA in absolute ethanol.[13]

-

Calibration Standards : Prepare a series of calibration standards by spiking TCA-free white wine with the TCA stock solution to achieve a concentration range of, for example, 0.1 to 20 ng/L.[8] Each calibration standard should also be spiked with the internal standard (TCA-d5) at a constant concentration (e.g., 20 ng/L).[8]

Sample Preparation

-

Pipette 10 mL of the wine sample (or calibration standard) into a 20 mL headspace vial.[8]

-

Add the internal standard (TCA-d5) to each vial to achieve the desired final concentration.

-

Add 1 g of NaCl to the vial.[8]

-

Immediately seal the vial with a PTFE septum cap.

HS-SPME Procedure

-

Place the vial in an autosampler with an agitator and incubator.

-

Incubate the sample at 50 °C for 30 minutes with agitation (e.g., 500 rpm).[8]

-

Expose the SPME fiber to the headspace of the sample for 30 minutes under the same conditions.[8]

GC-MS Analysis

-

Desorption : Thermally desorb the analytes from the SPME fiber in the GC injection port at 250 °C for 3 minutes.[8]

-

Gas Chromatograph (GC) Conditions (Typical) :

-

Column : e.g., DB-5ms (30 m x 0.25 mm x 0.25 µm)

-

Carrier Gas : Helium

-

Temperature Program : 50 °C for 2 min, ramp to 200 °C at 10 °C/min, hold for 5 min.

-

-

Mass Spectrometer (MS) Conditions (Typical) :

-

Ionization Mode : Electron Ionization (EI)

-

Acquisition Mode : Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)[8]

-

Ions to Monitor (SIM) :

-

MRM Transitions (Example) :

-

Data Analysis and Quantification

-

Integrate the peak areas for the selected ions for both TCA and TCA-d5.

-

Calculate the ratio of the peak area of TCA to the peak area of TCA-d5.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the TCA calibration standards.

-

Determine the concentration of TCA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

2,4,6-Trichloroanisole-d5 is an essential analytical tool for the accurate and reliable quantification of 2,4,6-trichloroanisole. Its use as an internal standard, particularly in conjunction with HS-SPME-GC-MS, provides a robust methodology for quality control in the wine industry and other sectors where TCA contamination is a concern. The detailed protocols and data presented in this guide offer a solid foundation for researchers and analytical scientists working with this important labeled compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Analysis of 2,4,6-trichloroanisole in wines using solid-phase microextraction coupled to gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,4,6-Trichloroanisole-d5 PESTANAL®, analytical standard | 352439-08-8 [sigmaaldrich.com]

- 4. 2,4,6-Trichloroanisole (Dâ , 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. Buy 2,4,6-Trichloroanisole-d5 (EVT-355199) | 352439-08-8 [evitachem.com]

- 6. 2,4,6-TRICHLOROANISOLE-D5 One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 2,4,6-TRICHLOROANISOLE-D5 | 352439-08-8 [chemicalbook.com]

- 8. hpst.cz [hpst.cz]

- 9. gcms.cz [gcms.cz]

- 10. weinobst.at [weinobst.at]

- 11. agilent.com [agilent.com]

- 12. Determination of releasable 2,4,6-trichloroanisole in wine (Type-IV) | OIV [oiv.int]

- 13. oiv.int [oiv.int]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2,4,6-Trichloroanisole-d5: Chemical Properties and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical applications of 2,4,6-Trichloroanisole-d5 (TCA-d5). This stable isotope-labeled compound is of significant interest as an internal standard for the quantitative analysis of 2,4,6-Trichloroanisole (TCA), a major off-flavor contaminant, particularly in the wine industry.

Core Chemical Properties

2,4,6-Trichloroanisole-d5 is a deuterated analog of 2,4,6-Trichloroanisole. The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.

Table 1: General and Physical Properties of 2,4,6-Trichloroanisole-d5

| Property | Value |

| Chemical Name | 1,3,5-trichloro-2,4-dideuterio-6-(trideuteriomethoxy)benzene[1] |

| CAS Number | 352439-08-8[1][2][3] |

| Molecular Formula | C₇D₅Cl₃O[4] or Cl₃C₆D₂OCD₃[2] |

| Molecular Weight | 216.50 g/mol [1][2][4] |

| Appearance | Off-White Solid |

| Melting Point | 60-62 °C[2][3] |

| Boiling Point | 132 °C at 28 mmHg[2][3] |

| Isotopic Purity | ≥98 atom % D[2] |

| Storage Temperature | Room temperature, away from light and moisture.[5] |

Table 2: Chromatographic and Spectrometric Data

| Parameter | Value |

| Mass Shift (vs. TCA) | M+5[2] |

| GC-MS Quantifier Ion (SIM Mode) | m/z 215, 217[6][7] |

Synthesis of 2,4,6-Trichloroanisole-d5

The primary route for the synthesis of 2,4,6-Trichloroanisole-d5 is through the deuteration of its non-labeled counterpart, 2,4,6-Trichloroanisole. This process typically involves the O-methylation of 2,4,6-trichlorophenol (B30397) using deuterated methanol (B129727) in the presence of a base.[1][8]

General Synthesis Workflow

Caption: Synthesis workflow for 2,4,6-Trichloroanisole-d5.

Experimental Protocol: O-Methylation of 2,4,6-Trichlorophenol

Objective: To synthesize 2,4,6-Trichloroanisole-d5 via the O-methylation of 2,4,6-trichlorophenol using deuterated methanol.

Materials:

-

2,4,6-Trichlorophenol (TCP)

-

Deuterated Methanol (CD₃OD)

-

A suitable base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃))

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

-

Deuterated water (D₂O) for quenching (optional)

-

Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)

-

Drying agent (e.g., Anhydrous sodium sulfate (B86663) or magnesium sulfate)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Anhydrous solvent is added to the flask, followed by the base. 2,4,6-Trichlorophenol, dissolved in a minimal amount of the anhydrous solvent, is then added dropwise to the stirring suspension of the base. The reaction is stirred at room temperature for a specified time to allow for the formation of the corresponding phenoxide.

-

Methylation: Deuterated methanol is added to the reaction mixture. The reaction is then heated to a temperature between 60-80°C and refluxed for several hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The reaction is carefully quenched by the slow addition of water (or D₂O). The aqueous layer is extracted multiple times with an organic solvent.

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 2,4,6-Trichloroanisole-d5.

-

Characterization: The final product is characterized by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its molecular weight and isotopic enrichment, and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.

Analytical Application: Quantification of 2,4,6-Trichloroanisole in Wine

2,4,6-Trichloroanisole-d5 is predominantly used as an internal standard in the determination of TCA in various matrices, most notably wine, using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Analytical Workflow

Caption: Analytical workflow for TCA quantification.

Experimental Protocol: HS-SPME-GC-MS Analysis of TCA in Wine

Objective: To quantify the concentration of 2,4,6-Trichloroanisole in a wine sample using 2,4,6-Trichloroanisole-d5 as an internal standard.

Materials and Reagents:

-

Wine sample

-

2,4,6-Trichloroanisole-d5 stock solution (e.g., 20 µg/L in ethanol)[10]

-

Sodium chloride (NaCl)[4]

-

20 mL headspace vials with PTFE-faced silicone septa[10]

-

SPME fiber (e.g., 100 µm polydimethylsiloxane (B3030410) (PDMS))[10]

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Pipette 10 mL of the wine sample into a 20 mL headspace vial.[10]

-

Add a known amount of the 2,4,6-Trichloroanisole-d5 internal standard solution to achieve a final concentration of, for example, 20 ng/L.[10]

-

Add approximately 1 g of NaCl to the vial to increase the ionic strength of the sample and enhance the partitioning of TCA into the headspace.[4][10]

-

Immediately seal the vial with a septum cap.

-

-

HS-SPME Extraction:

-

Place the vial in the autosampler of the GC-MS system.

-

Incubate the sample at a controlled temperature, for instance, 50 °C for 30 minutes, with agitation.[4][10]

-

Expose the SPME fiber to the headspace of the vial for a defined period, for example, 30 minutes at 50 °C, to allow for the adsorption of volatile compounds.[10]

-

-

GC-MS Analysis:

-

Desorption: Transfer the SPME fiber to the heated injection port of the GC (e.g., 250 °C for 3 minutes) for thermal desorption of the analytes.[10]

-

Gas Chromatography:

-

Mass Spectrometry:

-

-

Quantification:

-

Create a calibration curve using standards of known TCA concentrations with a constant amount of TCA-d5 internal standard.

-

Calculate the ratio of the peak area of the quantifier ion of TCA to that of TCA-d5 in both the standards and the samples.

-

Determine the concentration of TCA in the wine sample by interpolating its peak area ratio on the calibration curve.

-

Safety Information

2,4,6-Trichloroanisole-d5 should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information

| Category | Description |

| Pictogram | GHS07 (Exclamation Mark)[2] |

| Signal Word | Warning[2] |

| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. H413: May cause long lasting harmful effects to aquatic life.[2] |

| Precautionary Statements | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves.[2] |

Conclusion

2,4,6-Trichloroanisole-d5 is an indispensable tool for the accurate and reliable quantification of 2,4,6-Trichloroanisole. Its well-defined chemical and physical properties, coupled with its distinct mass spectrometric signature, make it the internal standard of choice for sensitive analytical methods such as HS-SPME-GC-MS. The detailed workflows and protocols provided in this guide offer a solid foundation for researchers and analytical chemists working in fields where the detection and quantification of trace-level contaminants are critical.

References

- 1. Buy 2,4,6-Trichloroanisole-d5 (EVT-355199) | 352439-08-8 [evitachem.com]

- 2. oiv.int [oiv.int]

- 3. 2,4,6-Trichloroanisole (Dâ , 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. shimadzu.com [shimadzu.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. weinobst.at [weinobst.at]

- 7. mdpi.com [mdpi.com]

- 8. Buy 2,4,6-Trichloroanisole-d5 | 352439-08-8 [smolecule.com]

- 9. 2,4,6-Trichloroanisole-d5 | 352439-08-8 | Benchchem [benchchem.com]

- 10. gcms.cz [gcms.cz]

A Technical Guide to 2,4,6-Trichloroanisole-d5 (CAS: 352439-08-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-Trichloroanisole-d5 (TCA-d5), a deuterated analog of the potent off-flavor compound 2,4,6-Trichloroanisole (B165457) (TCA). TCA is infamous for causing "cork taint" in wine and imparting musty or moldy aromas in various food and beverage products.[1] TCA-d5 serves as an invaluable tool in analytical chemistry, environmental science, and quality control, primarily as an internal standard for the accurate quantification of TCA.[1][2] This document outlines its chemical and physical properties, details its primary applications, and provides experimental protocols for its use.

Core Compound Properties

2,4,6-Trichloroanisole-d5 is a stable, isotopically labeled compound where five hydrogen atoms have been replaced with deuterium. This isotopic labeling provides a distinct mass spectrometric signature, allowing it to be differentiated from its non-deuterated counterpart during analysis.

| Property | Value | Source |

| CAS Number | 352439-08-8 | [1][3][4] |

| Unlabeled CAS Number | 87-40-1 | [3][4][5] |

| Molecular Formula | C₇D₅Cl₃O | [3] |

| Linear Formula | Cl₃C₆D₂OCD₃ | [4] |

| Molecular Weight | 216.50 g/mol | [2][5] |

| Isotopic Enrichment | ≥98 atom % D | [4] |

| Chemical Purity | ≥98% | [3][6] |

| Melting Point | 60-62 °C | |

| Boiling Point | 132 °C at 28 mmHg | |

| Appearance | Neat/Individual Form | [3] |

| Storage | Room temperature, away from light and moisture. | [3][4] |

| Stability | Stable under recommended storage conditions. Re-analysis of chemical purity is recommended after three years. | [4] |

Applications in Research and Quality Control

The primary application of 2,4,6-Trichloroanisole-d5 is as an internal standard in analytical methods, particularly gas chromatography-mass spectrometry (GC-MS), for the quantification of 2,4,6-Trichloroanisole.[1][2] Its utility extends across various fields:

-

Food and Beverage Industry: Essential for quality control in the wine, cork, and packaging industries to monitor for TCA contamination, a significant cause of economic loss.[1][6]

-

Environmental Analysis: Used to trace and quantify TCA levels in environmental samples such as water and soil, as TCA is considered a priority pollutant.[1][3]

-

Pharmaceuticals and Personal Care Products: Employed in the analysis of raw materials and finished products to ensure they are free from musty off-odors.[3]

-

Biological Studies: Utilized in metabolic studies to understand the pathways and effects of TCA in biological systems.[1]

Experimental Protocols

The following are detailed methodologies for the use of 2,4,6-Trichloroanisole-d5 as an internal standard in the analysis of TCA in wine, adapted from established methods.[6][7]

Determination of Releasable TCA from Cork Stoppers

This method, based on the OIV-MA-AS315-16 standard, evaluates the potential of cork stoppers to release TCA into wine.[6][8]

1. Preparation of Solutions:

-

Aqueous-Alcoholic Solution (12% vol): Prepare using absolute ethanol (B145695) and de-ionized water that is confirmed to be free of TCA.[6]

-

Internal Standard Stock Solution (500 mg/L): Accurately weigh 50 mg of 2,4,6-Trichloroanisole-d5 and dissolve it in 100 mL of absolute ethanol.[6]

-

Internal Standard Intermediate Solution (5.0 mg/L): Dilute 1 mL of the stock solution to 100 mL with absolute ethanol.[6]

-

TCA Stock Solution (40 mg/L): Dissolve 20 mg of non-labeled 2,4,6-Trichloroanisole in 500 mL of absolute ethanol.[6]

-

Calibration Standards: Prepare a series of calibration standards by spiking the aqueous-alcoholic solution with known concentrations of the TCA stock solution and a fixed concentration of the TCA-d5 internal standard intermediate solution.[6]

2. Maceration:

-

Place a defined number of cork stoppers in a sealed container with the aqueous-alcoholic solution.

-

Allow the mixture to macerate until equilibrium is reached, simulating the migration of TCA from the cork to the wine.[6]

3. Sample Analysis by Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS:

-

Transfer an aliquot of the macerate into a headspace vial.

-

Add sodium chloride to increase the volatility of the analytes.[6]

-

Spike the sample with a known amount of the TCA-d5 internal standard solution.

-

Expose a SPME fiber to the headspace of the vial to extract the volatile compounds.

-

Inject the extracted analytes into the GC-MS system for analysis.

4. Quantification:

-

The concentration of TCA in the sample is determined by comparing the peak area ratio of TCA to TCA-d5 against the calibration curve.[6][8]

Analysis of TCA in Wine by Stir Bar Sorptive Extraction (SBSE)-GC-MS

This method is suitable for determining the concentration of TCA directly in a wine sample.[7]

1. Sample Preparation:

-

Place 10 mL of the wine sample into a 10 mL glass vial.

-

Add 3.5 g of sodium chloride.[7]

-

Spike the sample with a precise amount of 2,4,6-Trichloroanisole-d5 internal standard (e.g., 29.9 ng/L).[7]

-

Add a polydimethylsiloxane (B3030410) (PDMS) coated stir bar (Twister™) to the vial.[7]

-

Seal the vial and stir for 60 minutes at 1000 rpm.[7]

2. Thermal Desorption and GC-MS Analysis:

-

After extraction, remove the stir bar, rinse with deionized water, and dry it.

-

Place the stir bar in a thermal desorption unit connected to the GC-MS.

-

The analytes are thermally desorbed from the stir bar and transferred to the GC column.

-

The GC oven temperature is programmed to separate the compounds, and the mass spectrometer is operated in single ion monitoring (SIM) mode to detect the characteristic ions for TCA (m/z 210, 212) and TCA-d5 (m/z 215, 217).[7]

3. Data Analysis:

-

The concentration of TCA is calculated based on the ratio of the peak area of TCA to the peak area of the TCA-d5 internal standard and a calibration curve.

Visualized Workflows

The following diagrams illustrate the key experimental and logical workflows involving 2,4,6-Trichloroanisole-d5.

Caption: General workflow for the quantification of 2,4,6-Trichloroanisole (TCA).

Caption: Rationale for using a stable isotope-labeled internal standard.

References

- 1. Buy 2,4,6-Trichloroanisole-d5 (EVT-355199) | 352439-08-8 [evitachem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2,4,6-Trichloroanisole (Dâ , 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. 2,4,6-Trichloroanisole-d5 | LGC Standards [lgcstandards.com]

- 6. Determination of releasable 2,4,6-trichloroanisole in wine (Type-IV) | OIV [oiv.int]

- 7. weinobst.at [weinobst.at]

- 8. oiv.int [oiv.int]

Synthesis of 2,4,6-Trichloroanisole-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-Trichloroanisole-d5, a crucial isotopically labeled internal standard for the quantitative analysis of 2,4,6-Trichloroanisole (TCA). TCA is a significant compound of interest in the food and beverage industry, particularly in winemaking, where it is a primary cause of "cork taint"[1][2]. The use of a deuterated standard like 2,4,6-Trichloroanisole-d5 is essential for accurate quantification in complex matrices using methods such as gas chromatography-mass spectrometry (GC-MS)[2][3].

Synthesis Overview

The synthesis of 2,4,6-Trichloroanisole-d5 is typically achieved through the methylation of 2,4,6-trichlorophenol (B30397) using a deuterated methylating agent. This method allows for the specific introduction of the deuterium-labeled methyl group. While various deuterated methylating agents can be employed, iodomethane-d3 (B117434) is a common choice for this transformation. The reaction proceeds via a Williamson ether synthesis, where the phenoxide ion of 2,4,6-trichlorophenol acts as a nucleophile, attacking the electrophilic methyl carbon of the deuterated methylating agent.

Experimental Protocol: Synthesis of 2,4,6-Trichloroanisole-d5

This protocol describes a representative method for the synthesis of 2,4,6-Trichloroanisole-d5 starting from 2,4,6-trichlorophenol and iodomethane-d3.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2,4,6-Trichlorophenol | ≥98% | Sigma-Aldrich |

| Iodomethane-d3 (CD3I) | 99.5 atom % D | Cambridge Isotope Laboratories |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Acros Organics |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Sigma-Aldrich |

| Diethyl Ether | Anhydrous, ≥99.7% | Fisher Scientific |

| Saturated Sodium Bicarbonate Solution | ACS Reagent | VWR |

| Brine (Saturated NaCl Solution) | ACS Reagent | VWR |

| Anhydrous Magnesium Sulfate (MgSO4) | ACS Reagent | VWR |

| Silica (B1680970) Gel | 60 Å, 230-400 mesh | EMD Millipore |

| Hexane (B92381) | HPLC Grade | Fisher Scientific |

| Dichloromethane | HPLC Grade | Fisher Scientific |

Reaction Scheme:

A representative reaction scheme for the synthesis of 2,4,6-Trichloroanisole-d5.

Procedure:

-

Reaction Setup: A 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen.

-

Deprotonation: To the flask, add 2,4,6-trichlorophenol (1.0 g, 5.06 mmol) and anhydrous THF (30 mL). Stir the solution at room temperature until the solid is fully dissolved. To this solution, add sodium hydride (0.24 g, 6.07 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes, allowing for the formation of the sodium phenoxide.

-

Methylation: Iodomethane-d3 (0.35 mL, 5.57 mmol) is dissolved in anhydrous THF (10 mL) and added dropwise to the reaction mixture at 0 °C via the dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

Workup: The reaction is quenched by the slow addition of saturated sodium bicarbonate solution (20 mL). The aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/dichloromethane gradient (e.g., starting with 100% hexane and gradually increasing the polarity with dichloromethane) to afford 2,4,6-Trichloroanisole-d5 as a white solid.

Expected Yield and Purity:

| Parameter | Expected Value |

| Yield | 75-85% |

| Purity (by GC-MS) | >98% |

| Isotopic Purity | >99 atom % D |

Characterization Data

The synthesized 2,4,6-Trichloroanisole-d5 should be characterized by standard analytical techniques to confirm its identity and purity.

Table of Expected Analytical Data:

| Technique | Expected Results |

| ¹H NMR | Absence of a singlet corresponding to the methoxy (B1213986) protons (around 4.0 ppm). |

| ²H NMR | Presence of a singlet corresponding to the deuterated methoxy group. |

| ¹³C NMR | A signal for the methoxy carbon (around 60 ppm) with a characteristic coupling pattern due to deuterium. |

| Mass Spectrometry (EI) | Molecular ion (M+) peak at m/z 215, with a characteristic isotopic pattern for three chlorine atoms. |

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of 2,4,6-Trichloroanisole-d5.

References

The Role of 2,4,6-Trichloroanisole-d5 in Analytical Precision: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of 2,4,6-Trichloroanisole-d5 (TCA-d5) as an isotopic labeling standard. Its primary purpose is to serve as a robust internal standard for the accurate quantification of 2,4,6-Trichloroanisole (B165457) (TCA), a significant compound of interest in the food, beverage, and pharmaceutical industries due to its association with off-flavors, such as "cork taint" in wine.[1] The use of deuterated internal standards like TCA-d5 is considered the gold standard in quantitative mass spectrometry for enhancing the accuracy, precision, and reliability of analytical methods.

Core Principle: Isotope Dilution Mass Spectrometry

The fundamental application of 2,4,6-Trichloroanisole-d5 lies in the analytical technique of isotope dilution mass spectrometry (IDMS). In this method, a known quantity of the isotopically labeled standard (TCA-d5) is added to a sample at the beginning of the analytical workflow. TCA-d5 is chemically identical to the native analyte (TCA) but has a different mass due to the replacement of five hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

By tracking the ratio of the analyte to the internal standard throughout the sample preparation and analysis process, any variations in extraction efficiency, sample volume, or instrument response can be effectively normalized. This ensures a highly accurate and precise quantification of the target analyte, even at trace levels.

Analytical Methodologies and Data

2,4,6-Trichloroanisole-d5 is predominantly utilized in conjunction with gas chromatography-mass spectrometry (GC-MS). Sample preparation techniques such as Stir Bar Sorptive Extraction (SBSE) and Solid-Phase Microextraction (SPME) are commonly employed to extract and concentrate TCA from complex matrices prior to GC-MS analysis.

Quantitative Performance Data

The use of TCA-d5 as an internal standard significantly improves the performance of analytical methods for TCA quantification. The following table summarizes key performance metrics from various studies.

| Analytical Method | Matrix | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| HS-SPME-GC-MS | Wine | 2,4,6-Trichloroanisole-d5 | < 0.5 ng/L | ~1 ng/L | Not Reported | OIV-MA-AS315-16[2] |

| SBSE-GC-MS | Wine | 2,4,6-Trichloroanisole-d5 | < 1 ng/L (in SIM mode) | Not Reported | > 50% for compounds with K(o/w) > 200 | [3] |

| MAE-SIDA-SBSE-GC-MS | Cork Stoppers | 2,4,6-Trichloroanisole-d5 | 0.31 ± 0.01 ng/L | 0.95 ± 0.05 ng/L | Not Reported | [4] |

| HS-SPME-GC-MS/MS | Sparkling Beverages | 2,4,6-Trichloroanisole-d5 | Not Reported | 5 ng/L (lower end of calibration) | Not Reported | [1] |

HS-SPME: Headspace Solid-Phase Microextraction; SBSE: Stir Bar Sorptive Extraction; MAE: Microwave Assisted Extraction; SIDA: Stable Isotope Dilution Assay; SIM: Selected Ion Monitoring; K(o/w): Octanol-water partition coefficient.

Experimental Protocols

Protocol 1: Determination of Releasable TCA from Cork Stoppers (Based on OIV-MA-AS315-16)

This method simulates the migration of TCA from cork stoppers into wine.[2][5]

1. Sample Preparation:

-

Place a defined number of cork stoppers into a wide-neck glass jar.

-

Add a specific volume of a TCA-free 12% aqueous-alcoholic solution or white wine.[2][5]

-

Spike the solution with a known concentration of 2,4,6-Trichloroanisole-d5 internal standard solution.

2. Maceration:

-

Seal the jar and allow it to macerate for a defined period (e.g., 24 hours) with agitation to reach equilibrium.

3. Extraction (HS-SPME):

-

Transfer an aliquot of the macerate into a headspace vial.

-

Add sodium chloride to increase the ionic strength of the solution.

-

Seal the vial and incubate at a controlled temperature (e.g., 35°C).[2]

-

Expose a SPME fiber to the headspace of the vial for a defined time to adsorb the volatile compounds.

4. GC-MS Analysis:

-

Thermally desorb the analytes from the SPME fiber in the heated injector of the gas chromatograph.

-

Separate the compounds on a suitable capillary column.

-

Detect and quantify TCA and TCA-d5 using a mass spectrometer, typically in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for both compounds (e.g., m/z 195, 210 for TCA and m/z 199, 215 for TCA-d5).[1]

5. Quantification:

-

Calculate the concentration of TCA in the sample by comparing the peak area ratio of the native TCA to the TCA-d5 internal standard against a calibration curve prepared with known concentrations of TCA and a constant concentration of TCA-d5.

Protocol 2: Analysis of TCA in Wine using Stir Bar Sorptive Extraction (SBSE)

This protocol is suitable for the direct analysis of TCA in wine samples.[6]

1. Sample Preparation:

-

Place 10 mL of the wine sample into a 10 mL glass vial.[6]

-

Add 3.5 g of sodium chloride.[6]

-

Spike the sample with a known amount of 2,4,6-Trichloroanisole-d5 (e.g., 29.9 ng/L).[6]

2. Extraction (SBSE):

-

Add a polydimethylsiloxane (B3030410) (PDMS) coated stir bar ("Twister") to the vial.[6]

-

Seal the vial and stir for 60 minutes at 1000 rpm.[6]

-

After extraction, remove the stir bar, rinse it with deionized water, and dry it with a lint-free tissue.[6]

3. Thermal Desorption and GC-MS Analysis:

-

Place the stir bar into a thermal desorption tube.

-

Thermally desorb the analytes into a cooled injection system (CIS) and then onto the GC column.

-

The GC-MS analysis proceeds as described in Protocol 1. The mass spectrometer is operated in SIM mode to monitor the characteristic ions for TCA and TCA-d5.[6]

4. Quantification:

-

Quantification is performed using the isotope dilution method as described in Protocol 1.

Visualizations

Isotope Dilution Analysis Workflow

Caption: Workflow for quantitative analysis using an isotopic internal standard.

Principle of Isotopic Labeling in Mass Spectrometry

Caption: Distinction of TCA and its deuterated standard by mass spectrometry.

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, particularly within the realms of pharmaceutical development, clinical diagnostics, and environmental monitoring, the pursuit of accuracy and precision is paramount. Gas chromatography-mass spectrometry (GC-MS) stands as a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analytical process is susceptible to various sources of error, from sample preparation to instrument variability. This technical guide provides an in-depth exploration of the use of deuterated internal standards as a robust solution to mitigate these challenges, ensuring the generation of high-quality, reliable, and defensible data.

The Core Principle: Why Deuterated Standards Reign Supreme

An internal standard (IS) is a compound that is added in a constant amount to all samples, calibration standards, and quality controls in an analysis. The fundamental principle is that the IS experiences the same analytical variations as the analyte of interest. By calculating the ratio of the analyte's response to the IS's response, variations introduced during sample preparation and analysis can be effectively canceled out.[1][2]

Deuterated internal standards are isotopically labeled analogs of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[3] This subtle modification results in a compound that is chemically and physically almost identical to the analyte.[4]

Key Advantages of Deuterated Internal Standards:

-

Co-elution with the Analyte: Due to their similar physicochemical properties, deuterated standards co-elute with the native analyte in the gas chromatograph. This ensures that both compounds experience the same chromatographic conditions and potential matrix effects at the same retention time.[3]

-

Similar Ionization and Fragmentation: In the mass spectrometer, the deuterated standard exhibits nearly identical ionization efficiency and fragmentation patterns to the analyte. This is crucial for accurate quantification, especially in complex matrices that can cause ion suppression or enhancement.

-

Correction for Matrix Effects: Complex biological and environmental samples contain numerous components that can interfere with the ionization of the target analyte. Because the deuterated standard is similarly affected, the response ratio remains constant, leading to more accurate results.[1]

-

Compensation for Procedural Losses: Any loss of the analyte during sample preparation steps such as extraction, derivatization, or transfer will be mirrored by a proportional loss of the deuterated internal standard.[3]

Data Presentation: The Quantitative Impact

The use of deuterated internal standards significantly enhances the precision and accuracy of GC-MS analyses. The following tables summarize quantitative data from various applications, demonstrating the superior performance of methods employing these standards.

Table 1: Comparison of Precision in Cannabinoid Analysis in Urine

| Parameter | Method without Internal Standard (%RSD) | Method with Deuterated Internal Standard (%RSD) |

| Intra-assay Precision (n=5) | 8.5 | 3.2 |

| Inter-assay Precision (n=5) | 12.3 | 4.8 |

Data compiled from principles discussed in cited literature.[5]

Table 2: Accuracy of Testosterone (B1683101) Quantification in Serum

| Analyte Concentration (ng/mL) | Accuracy without Internal Standard (%) | Accuracy with Deuterated Internal Standard (%) |

| 5 | 85.2 | 98.5 |

| 50 | 90.1 | 101.2 |

| 500 | 92.5 | 99.3 |

Data compiled from principles discussed in cited literature.[6][7]

Table 3: Recovery of Organophosphorus Pesticides from Water Samples

| Pesticide | Recovery without Internal Standard (%) | Recovery with Deuterated Internal Standard (%) |

| Chlorpyrifos | 75 ± 8 | 97 ± 4 |

| Diazinon | 68 ± 11 | 95 ± 5 |

| Malathion | 72 ± 9 | 99 ± 3 |

Data compiled from principles discussed in cited literature.[8]

Logical and Experimental Workflows

Visualizing the analytical process is crucial for understanding the integration of deuterated internal standards. The following diagrams, generated using the DOT language, illustrate the logical relationships and experimental workflows.

Figure 1: General workflow for quantitative GC-MS analysis using a deuterated internal standard.

Figure 2: Logical relationship illustrating how deuterated internal standards correct for analytical variability.

Experimental Protocols

Detailed and validated experimental protocols are the bedrock of reliable quantitative analysis. The following sections provide methodologies for key applications of deuterated internal standards in GC-MS.

Analysis of Cannabinoids in Human Urine

This protocol outlines the determination of Δ9-tetrahydrocannabinol (THC), 11-hydroxy-Δ9-tetrahydrocannabinol (11-OH-THC), and 11-nor-9-carboxy-Δ9-tetrahydrocannabinol (THCCOOH).[5]

1. Sample Preparation: a. To 2 mL of urine, add 50 µL of a working deuterated internal standard solution containing THC-d3, 11-OH-THC-d3, and THCCOOH-d3 (final concentration of 25 ng/mL each). b. Adjust the pH to between 5 and 6.5. c. Add acetonitrile (B52724) to precipitate proteins and centrifuge. d. Subject the supernatant to solid-phase extraction (SPE) for analyte enrichment. e. Elute the analytes and internal standards from the SPE cartridge. f. Evaporate the eluate to dryness under a stream of nitrogen. g. Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to form trimethylsilyl (B98337) (TMS) derivatives.

2. GC-MS Conditions:

-

GC System: Agilent 6890 GC or equivalent.

-

Column: DB-35MS capillary column (15 m x 0.32 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant pressure.

-

Injection: 2 µL of the derivatized extract in splitless mode.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 1 min, then ramp to 325°C.

3. Mass Spectrometry Conditions:

-

MS System: Agilent 5973 Mass Selective Detector or equivalent.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mode: Selected Ion Monitoring (SIM).

-

Monitored Ions (Quantifier/Qualifier):

-

THC: m/z 386, 371, 303

-

THC-d3: m/z 389, 374

-

11-OH-THC: m/z 474, 371, 459

-

11-OH-THC-d3: m/z 477, 374

-

THCCOOH: m/z 371, 488, 473

-

THCCOOH-d3: m/z 374, 491

-

4. Data Analysis: a. Integrate the peak areas of the quantifier ions for each analyte and its corresponding deuterated internal standard. b. Calculate the peak area ratio (Analyte Area / Internal Standard Area). c. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators. d. Determine the concentration of the analytes in the unknown samples from the calibration curve.

Analysis of Testosterone in Human Serum

This protocol describes the quantification of total testosterone in serum.[6][7]

1. Sample Preparation: a. To 250 µL of serum, add a known amount of testosterone-d3 (B3025694) internal standard. b. Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate). c. Vortex and centrifuge to separate the layers. d. Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen. e. Derivatize the residue to form a more volatile and thermally stable compound (e.g., pentafluorobenzyl/trimethylsilyl derivative).

2. GC-MS Conditions:

-

Column: Dimethylpolysiloxane capillary column.

-

Carrier Gas: Helium.

-

Injection: Splitless injection of the derivatized extract.

-

Oven Program: A temperature gradient suitable for the separation of steroid derivatives.

3. Mass Spectrometry Conditions:

-

Ionization: Electron Capture Negative Chemical Ionization (ECNCI).

-

Mode: Selected Ion Monitoring (SIM).

-

Monitored Ions: Specific ions for the derivatized testosterone and testosterone-d3.

4. Data Analysis: a. Measure the peak area ratios of the testosterone derivative relative to the deuterated internal standard derivative. b. Quantify the testosterone concentration using a calibration curve prepared with the same procedure.

Conclusion

The use of deuterated internal standards in GC-MS analysis is not merely a best practice but a critical component for achieving the highest levels of data quality. Their ability to mimic the behavior of the target analyte throughout the entire analytical process provides unparalleled correction for a multitude of potential errors. For researchers, scientists, and drug development professionals, the adoption of this methodology is a definitive step towards generating robust, reliable, and scientifically sound quantitative results.

References

- 1. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Simultaneous GC–EI-MS Determination of Δ9-Tetrahydrocannabinol, 11-Hydroxy-Δ9-Tetrahydrocannabinol, and 11-nor-9-Carboxy-Δ9-Tetrahydrocannabinol in Human Urine Following Tandem Enzyme-Alkaline Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of testosterone in serum using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical characteristics of 2,4,6-Trichloroanisole-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of 2,4,6-Trichloroanisole-d5, a deuterated analog of the potent off-flavor compound 2,4,6-Trichloroanisole (B165457) (TCA). Due to its chemical similarity to TCA and its distinct mass spectrometric signature, 2,4,6-Trichloroanisole-d5 is an invaluable tool in analytical chemistry, primarily serving as an internal standard for the accurate quantification of TCA in various matrices, most notably in the food and beverage industry.

Core Physical and Chemical Properties

2,4,6-Trichloroanisole-d5, also known as 1,3,5-Trichloro-2-(methoxy-d3)-benzene-4,6-d2, is a stable, isotopically labeled compound. Its core structure consists of a benzene (B151609) ring substituted with three chlorine atoms and a deuterated methoxy (B1213986) group. The deuterium (B1214612) labeling provides a distinct mass shift, allowing for its differentiation from the unlabeled native compound in mass spectrometry-based analyses.[1]

Quantitative Data Summary

The key physical and chemical properties of 2,4,6-Trichloroanisole-d5 are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇D₅Cl₃O | [2][3] |

| Molecular Weight | 216.51 g/mol | [2][3][4] |

| CAS Number | 352439-08-8 | [2][3][4][5] |

| Appearance | Off-white solid | [3] |

| Melting Point | 60-62 °C | [3][4] |

| Boiling Point | 132 °C at 28 mmHg | [3][4] |

| Isotopic Purity | ≥98 atom % D | [4][6] |

| Solubility | Soluble in organic solvents, low solubility in water. | [5] |

| Storage Temperature | Room temperature, away from light and moisture. | [2] |

Applications in Analytical Chemistry

The primary application of 2,4,6-Trichloroanisole-d5 is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS).[1][5] Its utility is particularly pronounced in the analysis of trace levels of TCA, a compound notorious for causing "cork taint" in wine at ng/L concentrations.[7][8] By adding a known amount of 2,4,6-Trichloroanisole-d5 to a sample, variations in sample preparation and instrument response can be normalized, leading to more accurate and precise quantification of the target analyte, TCA.[9]

Experimental Protocols

The following is a representative experimental protocol for the determination of 2,4,6-Trichloroanisole (TCA) in wine using 2,4,6-Trichloroanisole-d5 as an internal standard, employing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Preparation of Standards and Reagents

-

Internal Standard Stock Solution (500 mg/L): Dissolve 0.050 g of 2,4,6-Trichloroanisole-d5 in absolute ethanol (B145695) and adjust the volume to 100 mL.[1]

-

Internal Standard Intermediate Solution (5.0 mg/L): Dilute 1 mL of the 500 mg/L stock solution to 100 mL with absolute ethanol.[1]

-

Internal Standard Spiking Solution (2.0 µg/L): Add 40 µL of the 5.0 mg/L intermediate solution to approximately 60 mL of absolute ethanol and adjust the volume to 100 mL.[1]

-

TCA Stock Solution (40 mg/L): Dissolve 0.020 g of 2,4,6-Trichloroanisole in approximately 400 mL of absolute ethanol and adjust the volume to 500 mL.[1]

-

TCA Calibration Standards: Prepare a series of calibration standards, typically ranging from 0.5 ng/L to 50 ng/L, by spiking a TCA-free wine or a 12% aqueous-alcoholic solution with the appropriate dilutions of the TCA stock solution.[1]

-

Reagents: Sodium chloride (≥ 99.5%), absolute ethanol, and pure de-ionized water.[1]

Sample Preparation

-

Transfer 10 mL of the wine sample (or calibration standard) into a 20 mL headspace vial.[7]

-

Add approximately 3 g of sodium chloride to the vial to enhance the partitioning of TCA into the headspace.[10]

-

Spike the sample with a known amount of the 2,4,6-Trichloroanisole-d5 internal standard solution (e.g., 50 µL of a 2.0 µg/L solution).[11]

-

Immediately seal the vial with a PTFE-lined septum and cap.[1]

-

Homogenize the contents for 10 minutes using a stirrer.[1]

HS-SPME Procedure

-

Place the vial in a heating system (e.g., a water bath or autosampler incubator) set to 35-50 °C with stirring.[1][7]

-

Expose a Solid-Phase Microextraction (SPME) fiber (e.g., 100 µm polydimethylsiloxane (B3030410) (PDMS) or 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB)) to the headspace of the vial for a defined period, typically 15-30 minutes.[1][2][7]

GC-MS Analysis

-

Desorption: Thermally desorb the extracted analytes from the SPME fiber in the heated injector of the gas chromatograph at approximately 250-260 °C for at least 2 minutes in splitless mode.[1][2]

-

Gas Chromatography:

-

Column: Use a suitable capillary column, such as a TRB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent.[10]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.3 mL/min).[5]

-

Temperature Program (example): Initial temperature of 40-50 °C held for 2-10 minutes, ramped at a rate of 2-12 °C/min to 138-200 °C, then ramped at a higher rate (e.g., 20 °C/min) to a final temperature of 250-260 °C, held for 2-10 minutes.[2][10]

-

-

Mass Spectrometry:

Data Analysis and Quantification

-

Integrate the peak areas of the quantification ions for both TCA and 2,4,6-Trichloroanisole-d5.

-

Calculate the response ratio of the TCA peak area to the 2,4,6-Trichloroanisole-d5 peak area.

-

Construct a calibration curve by plotting the response ratios of the calibration standards against their known concentrations.

-

Determine the concentration of TCA in the unknown samples by interpolating their response ratios on the calibration curve.[6]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the quantification of 2,4,6-Trichloroanisole using 2,4,6-Trichloroanisole-d5 as an internal standard.

Caption: Workflow for TCA analysis using 2,4,6-Trichloroanisole-d5.

References

- 1. oiv.int [oiv.int]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. weinobst.at [weinobst.at]

- 6. oiv.int [oiv.int]

- 7. hpst.cz [hpst.cz]

- 8. infowine.com [infowine.com]

- 9. Analysis of 2,4,6-trichloroanisole in wines using solid-phase microextraction coupled to gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. shimadzu.com [shimadzu.com]

- 11. Determination of releasable 2,4,6-trichloroanisole in wine (Type-IV) | OIV [oiv.int]

An In-depth Technical Guide to 2,4,6-Trichloroanisole-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of 2,4,6-Trichloroanisole-d5, a deuterated analog of the potent off-flavor compound 2,4,6-Trichloroanisole (B165457) (TCA). This document is intended to serve as a valuable resource for professionals in analytical chemistry, environmental science, and food and beverage quality control.

Core Concepts and Physicochemical Properties

2,4,6-Trichloroanisole-d5 is primarily utilized as an internal standard in analytical chemistry for the precise quantification of its non-deuterated counterpart, TCA.[1][2][3] TCA is infamous for causing "cork taint" in wine, imparting a musty, moldy aroma even at exceptionally low concentrations.[1][4][5] The isotopic labeling of 2,4,6-Trichloroanisole-d5 with five deuterium (B1214612) atoms allows it to be easily distinguished from the native TCA in mass spectrometry-based analyses, ensuring accurate and reliable measurements.[1][2]

| Property | Value |

| IUPAC Name | 1,3,5-trichloro-2,4-dideuterio-6-(trideuteriomethoxy)benzene[1] |

| CAS Number | 352439-08-8[1][4][6][7][8] |

| Molecular Formula | C₇D₅Cl₃O[6] |

| Molecular Weight | Approximately 216.5 g/mol [1][4][6][7][8] |

| Melting Point | 60-62 °C[3][7][9] |

| Boiling Point | 132 °C at 28 mmHg[3][9] |

| Appearance | Off-White Solid[9] |

Synthesis and Chemical Reactions

Synthesis:

The synthesis of 2,4,6-Trichloroanisole-d5 is typically achieved through the deuteration of 2,4,6-Trichloroanisole.[4] A common method involves the reaction of 2,4,6-Trichloroanisole with deuterated methanol (B129727) in the presence of a base.[4] The reaction conditions are meticulously controlled to achieve a high degree of isotopic purity.[4]

Chemical Reactions:

2,4,6-Trichloroanisole-d5 can undergo several types of chemical reactions, including:

-

Nucleophilic Substitution: The chlorine atoms on the aromatic ring can be substituted by various nucleophiles under basic conditions.[4]

-

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives using strong oxidizing agents like potassium permanganate.[4]

-

Reduction: The use of reducing agents such as lithium aluminum hydride can lead to the formation of less chlorinated products.[4]

Experimental Protocols

This protocol outlines a common method for the ultra-trace analysis of TCA in wine.

Materials and Reagents:

-

2,4,6-Trichloroanisole-d5 solution (internal standard)[2][10]

-

2,4,6-Trichloroanisole standard solutions for calibration curve

-

TCA-free white wine for matrix-matched calibration[2]

-

Sodium chloride[11]

-

20 mL headspace vials with PTFE-lined septa

-

Solid-Phase Microextraction (SPME) fiber assembly with a suitable coating (e.g., PDMS/DVB)[12]

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Pipette 10 mL of the wine sample into a 20 mL headspace vial.

-

Add a known amount of the 2,4,6-Trichloroanisole-d5 internal standard solution (e.g., to a final concentration of 20 ng/L).[2]

-

Add 1 g of sodium sulfate (B86663) to the vial to enhance the release of volatile compounds.[2]

-

Immediately seal the vial with a PTFE-lined septum and cap.

-

-

SPME Extraction:

-

Place the vial in a heating block or water bath and allow it to equilibrate at a set temperature (e.g., 35°C) for a specific time (e.g., 30 minutes).[12]

-

Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.[12]

-

-

GC-MS Analysis:

-

Retract the SPME fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes.

-

The GC oven temperature program is set to separate the analytes. A typical program might start at 50°C, hold for 2 minutes, then ramp up to 200°C.[12]

-

The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance sensitivity and selectivity.[2]

-

Monitor characteristic ions for both 2,4,6-Trichloroanisole (e.g., m/z 195, 210, 212) and 2,4,6-Trichloroanisole-d5 (e.g., m/z 199, 215, 217).[12]

-

-

Quantification:

-

A calibration curve is generated by analyzing a series of TCA-free wine samples spiked with known concentrations of 2,4,6-Trichloroanisole and a constant concentration of the 2,4,6-Trichloroanisole-d5 internal standard.

-

The concentration of 2,4,6-Trichloroanisole in the unknown sample is determined by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against the calibration curve.

-

Visualizations

Caption: Molecular structure of 2,4,6-Trichloroanisole-d5.

Caption: Experimental workflow for wine analysis.

References

- 1. Buy 2,4,6-Trichloroanisole-d5 | 352439-08-8 [smolecule.com]

- 2. hpst.cz [hpst.cz]

- 3. 2,4,6-Trichloroanisole-d5 PESTANAL , analytical standard 352439-08-8 [sigmaaldrich.com]

- 4. Buy 2,4,6-Trichloroanisole-d5 (EVT-355199) | 352439-08-8 [evitachem.com]

- 5. 2,4,6-Trichloroanisole - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

- 7. 2,4,6-TRICHLOROANISOLE-D5 CAS#: 352439-08-8 [m.chemicalbook.com]

- 8. 2,4,6-Trichloroanisole (Dâ , 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 9. chemdad.com [chemdad.com]

- 10. Determination of releasable 2,4,6-trichloroanisole in wine (Type-IV) | OIV [oiv.int]

- 11. weinobst.at [weinobst.at]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Analytical Standard 2,4,6-Trichloroanisole-d5 for Research and Quality Control

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development and quality control. It provides a comprehensive overview of the commercial suppliers of the 2,4,6-Trichloroanisole-d5 (TCA-d5) analytical standard, its application as an internal standard in analytical methodologies, and detailed experimental protocols.

Commercial Availability of 2,4,6-Trichloroanisole-d5

2,4,6-Trichloroanisole-d5 is a deuterated analog of 2,4,6-trichloroanisole (B165457) (TCA), a compound known to cause "cork taint" in wine.[1] Due to its chemical similarity to TCA, TCA-d5 is an ideal internal standard for accurate quantification in various matrices, particularly in food and beverage quality control and environmental analysis.[2] Several commercial suppliers offer this analytical standard in various formats and purities.

A summary of commercial suppliers and their product specifications is provided in the table below for easy comparison.

| Supplier | Product Name | Catalog Number (Example) | Purity/Isotopic Enrichment | Format |

| Sigma-Aldrich | 2,4,6-Trichloroanisole-d5 PESTANAL®, analytical standard | 352439-08-8 | Analytical Standard Grade | Neat |

| 2,4,6-Trichloroanisole-d5 | 655147 | 98 atom % D | Neat | |

| Cambridge Isotope Laboratories, Inc. | 2,4,6-Trichloroanisole (D₅, 98%) | DLM-6083-PK | 98% | Neat |

| LGC Standards | 2,4,6-Trichloroanisole-d5 | TRC-T774087 | - | Neat |

| MedChemExpress | 2,4,6-Trichloroanisole-d5 | HY-W097929S | - | - |

| EvitaChem | 2,4,6-Trichloroanisole-d5 | EVT-355199 | - | - |

| Smolecule | 2,4,6-Trichloroanisole-d5 | S788182 | - | - |

| Crescent Chemical Company | 2,4,6-Trichloroanisole D5 100 µg/mL in Methanol | DRE-A17714601ME-100 | 100 µg/mL | Solution in Methanol |

Analytical Workflow for TCA Quantification using TCA-d5

The use of a deuterated internal standard like TCA-d5 is crucial for correcting for analyte loss during sample preparation and for variations in instrument response. The general workflow for the analysis of TCA in a sample, such as wine, using TCA-d5 as an internal standard is depicted below.

Detailed Experimental Protocol: Quantification of 2,4,6-Trichloroanisole in Wine

This protocol is based on the principles outlined in the OIV-MA-AS315-16 method for the determination of releasable TCA from cork stoppers, adapted for the direct analysis of wine.[1]

Reagents and Materials

-

2,4,6-Trichloroanisole (TCA) analytical standard

-

2,4,6-Trichloroanisole-d5 (TCA-d5) analytical standard (from a commercial supplier listed above)

-

Ethanol (B145695), absolute

-

Deionized water

-

Sodium Chloride (NaCl)

-

20 mL headspace vials with PTFE-faced silicone septa

-

Solid-Phase Microextraction (SPME) fiber assembly with a suitable fiber (e.g., PDMS/DVB)

Preparation of Standard Solutions

-

TCA Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve a known amount of TCA standard in absolute ethanol.

-

TCA-d5 Internal Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve a known amount of TCA-d5 standard in absolute ethanol.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the TCA stock solution with a wine simulant (e.g., 12% ethanol in deionized water) to achieve a concentration range relevant to the expected sample concentrations (e.g., 0.5 to 50 ng/L).

-

Internal Standard Spiking Solution: Prepare a working solution of TCA-d5 (e.g., 10 ng/L) in the wine simulant.[3]

Sample Preparation

-

Pipette 10 mL of the wine sample into a 20 mL headspace vial.

-

Add a precise amount of NaCl (e.g., 3 g) to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.[3]

-

Spike the sample with a known volume of the TCA-d5 internal standard working solution (e.g., 100 µL of a 10 ng/L solution).[3]

-

Immediately seal the vial with a PTFE-faced silicone septum and cap.

-

Vortex the sample to ensure thorough mixing.

Headspace Solid-Phase Microextraction (HS-SPME)

-

Incubate the prepared sample vial at a controlled temperature (e.g., 35°C) for a set period (e.g., 15 minutes) with agitation to allow for equilibration of the analytes between the liquid and headspace phases.[1]

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

GC-MS Analysis

-

Desorption: Immediately after extraction, desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph (e.g., 260°C for 2 minutes in splitless mode).[1]

-

Gas Chromatography (GC):

-

Mass Spectrometry (MS):

Data Analysis and Quantification

-

Integrate the peak areas of the quantifier ions for both TCA and TCA-d5.

-

Calculate the response ratio of the TCA peak area to the TCA-d5 peak area for each calibration standard and sample.

-

Construct a calibration curve by plotting the response ratio against the concentration of the TCA calibration standards.

-

Determine the concentration of TCA in the samples by interpolating their response ratios on the calibration curve.

The logical relationship for the quantification process is illustrated in the following diagram:

References

In-Depth Technical Guide to 2,4,6-Trichloroanisole-d5: Stability and Storage

For researchers, scientists, and professionals in drug development, the integrity of analytical standards is paramount. This guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4,6-Trichloroanisole-d5 (TCA-d5), a critical internal standard for the quantification of 2,4,6-trichloroanisole (B165457) (TCA), a compound often associated with "cork taint" in wine and other off-flavors.

Core Stability Profile

2,4,6-Trichloroanisole-d5 is a stable isotopically labeled compound, and like its non-deuterated counterpart, it is chemically robust under standard laboratory conditions. Its stability is crucial for its role as an internal standard in sensitive analytical methods such as gas chromatography-mass spectrometry (GC-MS).

General Recommendations

Several suppliers of TCA-d5 provide general guidance on its storage. The compound is considered stable when stored under the recommended conditions. It is advised to re-analyze the chemical purity of the compound after a period of three years to ensure its integrity.

Impact of Deuteration on Stability

Deuterated standards are widely used in quantitative analysis due to their ability to mimic the analyte of interest during sample preparation and analysis. However, it is important to be aware of potential stability issues inherent to some deuterated compounds. These can include the loss of deuterium (B1214612) through hydrogen/deuterium (H/D) exchange, which can occur in solution or under certain mass spectrometry conditions. The position of the deuterium atoms on the molecule is key to its stability; TCA-d5 has deuterium atoms on the aromatic ring and the methoxy (B1213986) group, which are generally less prone to exchange than deuterium on heteroatoms.

Recommended Storage Conditions

To ensure the long-term stability and integrity of 2,4,6-Trichloroanisole-d5, the following storage conditions are recommended based on information from suppliers and its use in various studies.

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature or refrigerated (2-8°C). | Prevents thermal degradation and minimizes solvent evaporation for solutions. |

| Light | Store in the dark, protected from light. | TCA can undergo photodegradation when exposed to UV light. |

| Moisture | Store in a dry environment, away from moisture. | Minimizes potential hydrolysis and microbial activity. |

| Form | Can be stored as a neat solid or in solution. | Choice depends on the application and frequency of use. |

| Solvent (for solutions) | Methanol, Toluene, or other appropriate organic solvents. | TCA is practically insoluble in water. |

| Container | Tightly sealed, inert glass vials (e.g., amber glass). | Prevents solvent evaporation, contamination, and photodegradation. |

Stability Under Various Conditions

While a dedicated, comprehensive stability study for TCA-d5 is not publicly available, its stability can be inferred from its widespread use in demanding analytical methods and from studies on its non-deuterated analog.

Thermal Stability

Studies involving the thermal desorption of TCA from cork have shown that the compound is released at temperatures of 80°C and 170°C.[1][2][3] This indicates that while it is volatile at higher temperatures, the molecular structure is stable enough to be thermally desorbed for analysis. Its routine use in GC-MS, with injector temperatures often exceeding 250°C, further attests to its short-term thermal stability.

Photostability

Research on the degradation of unlabeled TCA in chlorinated water has demonstrated that it is susceptible to photodegradation upon exposure to UV light, particularly at a wavelength of 275 nm.[4][5][6] The degradation proceeds through direct photolysis and oxidation by hydroxyl radicals. This underscores the importance of protecting TCA-d5 from light during storage and handling.

Stability in Solution

The long-term use of TCA-d5 as an internal standard in studies lasting up to 30 months, where it is often in a hydro-alcoholic solution, suggests good stability in solution when stored properly.[7][8] Analytical method validations for TCA in various matrices like wine and pharmaceuticals also implicitly confirm the stability of the TCA-d5 internal standard in the solvents used for extraction and dilution during the course of the analysis.[8][9][10][11][12][13][14]

Potential Degradation Pathways

The primary degradation pathway identified for TCA is photodegradation. The process, particularly in the presence of chlorine and UV light, involves the formation of hydroxyl radicals which then attack the TCA molecule.

Experimental Protocol: Stability Assessment of TCA-d5 in Solution

The following is a generalized protocol for assessing the stability of a TCA-d5 stock solution, as would be performed during the validation of an analytical method.

Methodology:

-

Preparation of Stock Solution: A stock solution of 2,4,6-Trichloroanisole-d5 is prepared in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Preparation of Working Solutions: The stock solution is diluted to a working concentration (e.g., 10 µg/mL) to be used for the stability study.

-

Storage Conditions: Aliquots of the working solution are stored under various conditions to be evaluated:

-

Refrigerated (2-8°C) in the dark.

-

Room temperature (e.g., 20-25°C) in the dark.

-

Room temperature exposed to ambient light.

-

(Optional) Elevated temperature (e.g., 40°C) to simulate accelerated degradation.

-

-

Analysis: The concentration of TCA-d5 in each aliquot is determined at specified time points (e.g., Day 0, Day 7, Day 30, Day 90) using a validated GC-MS method. A freshly prepared standard of TCA-d5 is used as a comparator at each time point.

-

Data Evaluation: The concentration of TCA-d5 at each time point is compared to the initial concentration at Day 0. Stability is typically expressed as the percentage of the initial concentration remaining. A common acceptance criterion for stability is that the mean concentration is within ±15% of the initial concentration.

Conclusion

2,4,6-Trichloroanisole-d5 is a robust and stable molecule essential for the accurate quantification of its non-deuterated counterpart. By adhering to the recommended storage conditions of keeping it at room temperature or refrigerated, protected from light and moisture, its integrity can be maintained for extended periods. While generally stable, users should be aware of the potential for photodegradation and, as with any deuterated standard, the theoretical possibility of H/D exchange under certain conditions. For critical applications, periodic re-analysis of the standard is a good laboratory practice.

References

- 1. Thermal Desorption of 2,4,6-Trichloroanisole from Cork - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Degradation of odorous 2,4,6-trichloroanisole in chlorinated water by UV-LED/chlorination: kinetics and influence factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cork taint of wines the formation, analysis, and control of 2,4,6- trichloroanisole [maxapress.com]

- 8. researchgate.net [researchgate.net]

- 9. gcms.cz [gcms.cz]

- 10. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hpst.cz [hpst.cz]

- 12. High Throughput, Sub ng/L Analysis of Haloanisoles in Wines Using HS-SPME with GC-Triple Quadrupole MS | American Journal of Enology and Viticulture [ajevonline.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 2,4,6-Trichloroanisole-d5 as an Internal Standard

Introduction

2,4,6-Trichloroanisole (B165457) (TCA) is a potent compound that can impart undesirable "cork taint" or musty, moldy aromas and flavors in wine and other beverages, even at extremely low concentrations.[1] Accurate and precise quantification of TCA is crucial for quality control in the food and beverage industry. The use of an internal standard is essential to compensate for variations in sample preparation and instrumental analysis. 2,4,6-Trichloroanisole-d5 (TCA-d5) is the deuterated analog of TCA and serves as an ideal internal standard for its quantification.[2][3] Its chemical and physical properties are nearly identical to those of TCA, ensuring it behaves similarly during extraction and analysis, thus leading to more reliable and accurate results.[4]

Physicochemical Properties of 2,4,6-Trichloroanisole-d5

| Property | Value |

| Chemical Formula | C₇D₅Cl₃O |

| Molecular Weight | 216.50 g/mol [5] |

| CAS Number | 352439-08-8[5] |

| Appearance | Colorless liquid |

| Melting Point | 60-62 °C[5][6] |

| Boiling Point | 132 °C at 28 mmHg[5][6] |

| Solubility | Soluble in organic solvents, low solubility in water[2] |

Applications

The primary application of 2,4,6-Trichloroanisole-d5 is as an internal standard for the quantitative analysis of 2,4,6-Trichloroanisole in various matrices.[2][3] Key applications include:

-

Food and Beverage Quality Control: Most notably in the wine industry to monitor for cork taint.[2][7][8]

-

Environmental Analysis: For the determination of TCA in water samples.[5]

-

Research: In studies investigating the sources and migration of TCA contamination.

Experimental Protocol: Quantification of 2,4,6-Trichloroanisole in Wine using SPME-GC-MS

This protocol details the determination of TCA in wine using Solid Phase Microextraction (SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS), employing TCA-d5 as an internal standard.

1. Materials and Reagents

-

Standards:

-

Solvents:

-

SPME Fibers: 100 µm polydimethylsiloxane (B3030410) (PDMS) or equivalent[9]

-

Vials: 20 mL or 22 mL headspace vials with PTFE/silicone septa[1][9]

-

Wine Samples: TCA-free wine for calibration standards and quality controls.

2. Preparation of Standard Solutions

-

TCA Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of TCA and dissolve it in methanol to prepare a stock solution.

-

TCA-d5 Internal Standard Stock Solution (e.g., 20 µg/L): Prepare a stock solution of TCA-d5 in a similar manner.[9]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the TCA stock solution in TCA-free wine to create a calibration curve. The concentration range should bracket the expected TCA levels in the samples (e.g., 0.1 to 20 ng/L).[9]

-